- Stable analogues of coenzyme-substrate complex of spermidine/spermine-N1-acetyltransferase reaction. Synthesis and interaction with the enzyme, Russian Journal of Bioorganic Chemistry, 2014, 40(2), 155-161

Cas no 75179-85-0 (Coenzyme A, S-(2-oxopropyl)-)

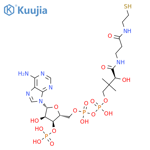

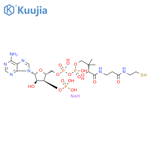

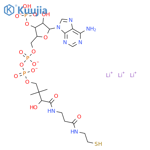

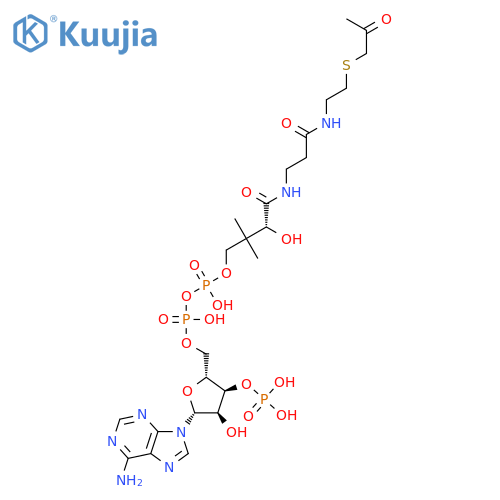

Coenzyme A, S-(2-oxopropyl)- structure

Nome do Produto:Coenzyme A, S-(2-oxopropyl)-

Coenzyme A, S-(2-oxopropyl)- Propriedades químicas e físicas

Nomes e Identificadores

-

- acetonyl-coenzyme A

- S-Acetonyl-CoA

- S-Acetonyl coenzyme A

- S-(2-Oxopropyl)coenzyme A

- Coenzyme A, S-(2-oxopropyl)-

- 75179-85-0

- S-(2-OXOPROPYL)-COENZYME A

- S-Acetonyl coa

- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-oxopropyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- DTXSID50996646

- S-Acetonyl-coa

- (3R)-3-HYDROXY-2,2-DIMETHYL-4-OXO-4-{[3-OXO-3-({2-[(2-OXOPROPYL)THIO]ETHYL}AMINO)PROPYL]AMINO}BUTYL DIHYDROGEN

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate

- [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate

- Q27465440

- S-Acetonyl-coenzyme A

- S-Acetonyl CoA; (Acyl-CoA); [M+H]+;

- SOP

- S-Acetonyl coenzyme A

-

- Inchi: InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1

- Chave InChI: GAMKENBUYYJLCQ-NDZSKPAWSA-N

- SMILES: CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Propriedades Computadas

- Massa Exacta: 823.1417

- Massa monoisotópica: 823.141

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 9

- Contagem de aceitadores de ligações de hidrogénio: 22

- Contagem de Átomos Pesados: 52

- Contagem de Ligações Rotativas: 21

- Complexidade: 1400

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 5

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 389Ų

- XLogP3: _5.6

Propriedades Experimentais

- Densidade: 1.86

- Ponto de ebulição: °Cat760mmHg

- Ponto de Flash: °C

- Índice de Refracção: 1.708

- PSA: 363.63

Coenzyme A, S-(2-oxopropyl)- Método de produção

Método de produção 1

Condições de reacção

1.1R:NaOH, S:H2O, S:MeCN, rt; 2 h, 20°C

Referência

Método de produção 2

Condições de reacção

1.1S:H2O, S:DMF, 0°C; 16 h, 5°C

2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8

2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8

Referência

- A general scheme for synthesis of substrate-based polyketide labels for acyl carrier proteins, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5939-5942

Método de produção 3

Condições de reacção

1.1S:H2O, S:EtOH, 0°C; 2 h, 0°C; 0°C → rt; overnight, rt

1.2R:H2O

1.2R:H2O

Referência

- Design and application of cofactor analogues as chemical tools to probe lysine acetyltransferase ligands targeting the catalytic domain, ChemRxiv, 2018, From ChemRxiv, 1-19

Método de produção 4

Condições de reacção

1.1basify

Referência

- Novel CoA-Polyamine Conjugates for Effective Inhibition of Spermine/Spermidine-N1-Acetyltransferase, Nucleosides, 2007, 26(10-12), 1245-1248

Método de produção 5

Condições de reacção

1.1S:H2O, S:EtOH, 0°C, pH 8.5; 2 h, 0°C; 0°C → rt; overnight, rt

1.2R:H2O, rt

1.2R:H2O, rt

Referência

- Cofactor Analogues as Active Site Probes in Lysine Acetyltransferases, Journal of Medicinal Chemistry, 2019, 62(5), 2582-2597

Método de produção 6

Condições de reacção

1.1R:Cleland's reagent, R:Li2CO3, S:H2O, S:EtOH, 24 h, rt

Referência

- Substrate Binding and Catalytic Mechanism of Human Choline Acetyltransferase, Biochemistry, 2006, 45(49), 14621-14631

Coenzyme A, S-(2-oxopropyl)- Raw materials

Coenzyme A, S-(2-oxopropyl)- Preparation Products

Coenzyme A, S-(2-oxopropyl)- Literatura Relacionada

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

75179-85-0 (Coenzyme A, S-(2-oxopropyl)-) Produtos relacionados

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 1337147-64-4(tert-butyl N-2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate)

- 885273-71-2(Methyl 3-(2-Carboxy-vinyl)-5-methoxy-1h-indole-2-carboxylate)

Fornecedores recomendados

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

pengshengyue

Membro Ouro

CN Fornecedor

A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel